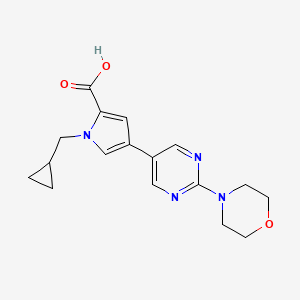![molecular formula C14H17N3O2 B8111094 N-Methyl-2-Oxospiro[Indoline-3,4'-Piperidine]-5-Carboxamide](/img/structure/B8111094.png)
N-Methyl-2-Oxospiro[Indoline-3,4'-Piperidine]-5-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Spirocyclic compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a three-dimensional architecture that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide typically involves several key steps, including dianion alkylation, cyclization, and demethylation. One efficient synthetic route starts with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization to form the spirocyclic intermediate. This intermediate is then subjected to demethylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Medicine: It has potential therapeutic applications, including as a lead compound for drug discovery targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and influencing various biological pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic oxindoles, such as:
- 1’-tert-Butyl 5-ethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate
- Spirotryprostatine B
- Horsifiline
Uniqueness
N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding the structure-activity relationships of spirocyclic compounds .
Properties
IUPAC Name |
N-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-15-12(18)9-2-3-11-10(8-9)14(13(19)17-11)4-6-16-7-5-14/h2-3,8,16H,4-7H2,1H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSNMFZFFNNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NC(=O)C23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1-((2-methylthiazol-4-yl)methyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8111023.png)
![morpholino((3aS,8aR)-2-(pyrimidin-2-yl)decahydropyrrolo[3,4-c]azepin-8a-yl)methanone](/img/structure/B8111029.png)
![N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide](/img/structure/B8111031.png)
![7-(Ethoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8111043.png)
![((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8111056.png)
![Rel-(2S,3As,7As)-2-(2-Isopropylpyrimidin-4-Yl)Octahydrofuro[2,3-C]Pyridine](/img/structure/B8111073.png)
![1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B8111088.png)
![N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B8111096.png)
![1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8111101.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8111104.png)
![5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one](/img/structure/B8111106.png)
![N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B8111114.png)
![2-(3-azabicyclo[3.3.1]nonan-9-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B8111122.png)
